1-(4-Butylcyclohexyl)-3-phenylurea
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Overview
Description
1-(4-Butylcyclohexyl)-3-phenylurea is an organic compound that features a cyclohexyl ring substituted with a butyl group and a phenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Butylcyclohexyl)-3-phenylurea typically involves the reaction of 4-butylcyclohexylamine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds through the formation of a urea linkage between the amine and isocyanate groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Butylcyclohexyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nitric acid, halogens; reactions are conducted under controlled temperatures to prevent overreaction.
Major Products Formed:
Oxidation: Urea derivatives with oxidized functional groups.
Reduction: Amine derivatives.
Substitution: Substituted phenylurea compounds with various functional groups.
Scientific Research Applications
1-(4-Butylcyclohexyl)-3-phenylurea has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(4-Butylcyclohexyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
1-(4-Butylcyclohexyl)-3-phenylcarbamate: Similar structure but with a carbamate group instead of a urea linkage.
4-Butylcyclohexylphenylurea: Lacks the phenyl group on the urea moiety.
Cyclohexylphenylurea: Lacks the butyl group on the cyclohexyl ring.
Uniqueness: 1-(4-Butylcyclohexyl)-3-phenylurea is unique due to the presence of both a butyl-substituted cyclohexyl ring and a phenylurea moiety. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
102434-41-3 |
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Molecular Formula |
C17H26N2O |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-(4-butylcyclohexyl)-3-phenylurea |
InChI |
InChI=1S/C17H26N2O/c1-2-3-7-14-10-12-16(13-11-14)19-17(20)18-15-8-5-4-6-9-15/h4-6,8-9,14,16H,2-3,7,10-13H2,1H3,(H2,18,19,20) |
InChI Key |
VJLBROGHIMVHOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)NC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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